molecular formula C12H15N B12671973 Benzeneacetonitrile, 2-(1,1-dimethylethyl)- CAS No. 72269-54-6

Benzeneacetonitrile, 2-(1,1-dimethylethyl)-

Cat. No.: B12671973
CAS No.: 72269-54-6
M. Wt: 173.25 g/mol
InChI Key: QCOBYVFHJPONNS-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a benzene ring, an acetonitrile group, and a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- typically involves the reaction of benzyl cyanide with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In industrial settings, the production of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.

    Substitution: Halogens and other electrophiles can be used for substitution reactions on the benzene ring.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetonitrile
  • Benzeneacetonitrile, 2-methyl-
  • Benzeneacetonitrile, 2-ethyl-

Uniqueness

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which significantly alters its chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound in various applications.

Properties

CAS No.

72269-54-6

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(2-tert-butylphenyl)acetonitrile

InChI

InChI=1S/C12H15N/c1-12(2,3)11-7-5-4-6-10(11)8-9-13/h4-7H,8H2,1-3H3

InChI Key

QCOBYVFHJPONNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CC#N

Origin of Product

United States

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